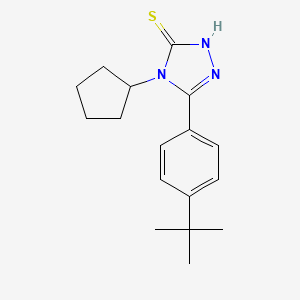

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol

Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol (-SH) group at position 2. Its unique structure includes:

- 4-cyclopentyl group: A bulky alicyclic substituent that enhances steric hindrance and influences molecular conformation .

- 5-(4-tert-butylphenyl) group: A hydrophobic aromatic moiety that improves lipophilicity and may modulate receptor-binding interactions .

- Thiol functionality: Enables redox activity, metal coordination, and covalent interactions with biological targets .

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3S/c1-17(2,3)13-10-8-12(9-11-13)15-18-19-16(21)20(15)14-6-4-5-7-14/h8-11,14H,4-7H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBSLLZHARYRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-tert-butylphenylhydrazine with cyclopentanone to form the corresponding hydrazone. This intermediate is then treated with thiocarbonyl compounds to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity . Additionally, the use of specific catalysts and solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions on the phenyl ring can introduce various functional groups .

Scientific Research Applications

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity and leading to inhibition or activation of specific pathways . The phenyl and cyclopentyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The table below compares substituents and their impacts on key properties:

Key Observations :

- Electronic Effects : Bromine or chlorine substituents (e.g., ) increase electrophilicity, whereas tert-butyl groups enhance hydrophobicity .

Enzyme Inhibition

Triazole-thiol derivatives exhibit diverse inhibitory activities:

Comparison : The target compound’s bulky substituents may reduce AChE/BChE inhibition compared to smaller analogs () but could enhance specificity for other targets like viral helicases (e.g., ).

Antimicrobial and Antiparasitic Activity

- Anticoccidial Activity : 4,5-Diphenyl-1,2,4-triazole-3-thiol () showed α-glucosidase inhibition, reducing Eimeria stiedae infection in rabbits. The tert-butylphenyl group in the target compound may improve membrane permeability, enhancing efficacy .

- Antibacterial Activity : Alkylated triazole-thiols (e.g., 6-chloropyridin-3-yl methyl analogs in ) display moderate activity against Gram-positive bacteria. The cyclopentyl group’s hydrophobicity could further augment this .

Biological Activity

5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol is . The presence of the triazole ring and the thiol group contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various triazole derivatives, including 5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol. The antimicrobial screening typically involves testing against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans).

Inhibition Zone Results

Table 1 summarizes the inhibition zones observed for various triazole derivatives:

| Compound Code | Concentration (%) | S. aureus (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| 4a | 1 | 7 | 5 | 14 | 8 |

| 4b | 1 | 9 | 4 | 16 | 6 |

| 4c | 1 | 5 | 4 | 12 | 8 |

From the data, it is evident that compounds with electron-donating groups exhibit enhanced antibacterial activity compared to those with electron-withdrawing groups .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds containing the triazole scaffold can inhibit cancer cell proliferation through various mechanisms.

Case Studies

- Colorectal Cancer : A study investigated a series of S-substituted triazoles for their antiproliferative effects on HT-29 colorectal cancer cells. Among these, certain derivatives exhibited significant cytotoxicity and induced cell cycle arrest in sub G0/G1 and G0/G1 phases .

- Molecular Docking Studies : Molecular docking studies have shown that triazole derivatives can interact strongly with ATP-binding sites of tubulin, suggesting a mechanism for their anticancer activity through disruption of microtubule dynamics .

The biological activities of triazoles are attributed to several mechanisms:

- Antimicrobial Action : The thiol group in triazoles may interact with microbial enzymes or structural proteins, leading to inhibition of growth.

- Anticancer Activity : Triazoles can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and metastasis.

Q & A

Q. Table 1: Molecular Docking Results for Kinase Targets

| Target Enzyme | PDB Code | Binding Energy (ΔG, kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Anaplastic lymphoma kinase | 2XP2 | -9.2 | H-bond with Lys1150 | |

| Cyclooxygenase-2 | 3LN1 | -8.5 | Hydrophobic pocket binding |

Q. Table 2: Comparative Bioactivity of Derivatives

| Derivative | Antimicrobial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Parent compound | 12.5 (S. aureus) | 12.5 (C. albicans) | |

| S-Octyl derivative | 6.3 (S. aureus) | 6.3 (C. albicans) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.